2,2,2-Trichloroethyl hexa-3,5-dienoate
Description
2,2,2-Trichloroethyl hexa-3,5-dienoate is an organic ester featuring a hexa-3,5-dienoate backbone esterified with a 2,2,2-trichloroethyl group. The compound’s structure combines conjugated diene functionality (positions 3 and 5) with a highly electronegative trichloroethyl substituent. This configuration imparts unique reactivity and physicochemical properties, distinguishing it from simpler esters.
Key characteristics:
- Molecular formula: Likely C₈H₇Cl₃O₂ (based on substituent analysis).
- Functional groups: Conjugated diene (hexa-3,5-dienoate) and trichloroethyl ester.
- Synthetic relevance: Esters with haloalkyl groups are often intermediates in agrochemical or pharmaceutical synthesis, leveraging their stability and electron-withdrawing effects .
Properties
CAS No. |
116012-58-9 |
|---|---|
Molecular Formula |
C8H9Cl3O2 |
Molecular Weight |
243.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl hexa-3,5-dienoate |
InChI |
InChI=1S/C8H9Cl3O2/c1-2-3-4-5-7(12)13-6-8(9,10)11/h2-4H,1,5-6H2 |
InChI Key |
MZXQAJSVGWRQMK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl hexa-3,5-dienoate typically involves the esterification of 3,5-hexadienoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl hexa-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated derivative.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,2,2-Trichloroethyl hexa-3,5-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor in drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl hexa-3,5-dienoate involves its reactivity with various nucleophiles and electrophiles. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the conjugated diene system in the hexa-3,5-dienoate moiety can participate in cycloaddition reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Structural Analogs: Haloalkyl Esters
The trichloroethyl group in the target compound can be compared to other haloalkyl substituents, such as 2,2,2-trifluoroethyl or chloromethyl groups. These substituents influence electronic and steric properties:
| Property | 2,2,2-Trichloroethyl Hexa-3,5-dienoate | 2,2,2-Trifluoroethyl Hexa-3,5-dienoate | Methyl Hexa-3,5-dienoate |
|---|---|---|---|
| Electron-withdrawing | High (Cl⁻ inductive effect) | Moderate (F⁻ inductive effect) | Low |
| Steric bulk | High | Moderate | Low |
| Hydrolysis stability | Likely high (Cl⁻ stabilizes ester) | Moderate | Low |
| Volatility | Lower (due to higher molecular weight) | Moderate | Higher |
The trichloroethyl group enhances hydrolysis resistance compared to methyl esters, as seen in related haloalkyl compounds . However, its bulkiness may reduce reactivity in nucleophilic substitutions.
Positional Isomers: Hexa-2,4-dienoate Esters
The diene’s conjugation position significantly impacts chemical behavior. Hexa-2,4-dienoate esters (e.g., sorbic acid derivatives) exhibit full conjugation across C2–C5, whereas hexa-3,5-dienoate lacks extended conjugation:
| Property | Hexa-3,5-dienoate Esters | Hexa-2,4-dienoate Esters (e.g., sorbic acid derivatives) |
|---|---|---|
| Conjugation | Localized (C3–C5) | Extended (C2–C5) |
| Thermal stability | Lower (reduced resonance stabilization) | Higher |
| Reactivity | More reactive in cycloadditions | Less reactive (stabilized by conjugation) |
| Applications | Specialty synthesis | Preservatives, food additives |
Hexa-2,4-dienoate esters, such as sorbic acid (CAS 110-44-1), are widely used as antimicrobial agents due to their stability and low toxicity . In contrast, the 3,5-dienoate isomer may favor reactions requiring localized electron density, such as Diels-Alder cyclizations.
Ester Group Variations
Replacing the trichloroethyl group with alternative esters alters solubility and synthetic utility:
| Ester Group | Boiling Point (estimated) | Solubility in Polar Solvents | Typical Use Cases |
|---|---|---|---|
| 2,2,2-Trichloroethyl | High (>200°C) | Low | Stable intermediates |
| Methyl | Moderate (~150°C) | Moderate | Lab-scale reactions |
| Pentafluoroethyl | Very high | Very low | High-performance materials |
The trichloroethyl group’s high molecular weight and low polarity likely reduce solubility in polar solvents, making it suitable for non-aqueous reaction systems .
Research Findings and Practical Considerations
- Synthetic utility : Trichloroethyl esters are favored in multi-step syntheses requiring hydrolytic stability, as demonstrated in patents describing haloalkyl intermediates .
- Toxicity : While specific data are absent, trichloroethyl groups may pose higher toxicity risks compared to methyl or fluoroalkyl analogs, necessitating stringent handling protocols .
- Industrial relevance: Compounds like hexamethylene diisocyanate (CAS 822-06-0) highlight the importance of substituent effects in polymer chemistry, though their applications differ significantly from dienoate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
